2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)
Overview
Description
2,2’-([2,2’-Bipyridine]-6,6’-diyl)bis(propan-2-ol) is a complex organic compound that features a bipyridine core with two propan-2-ol groups attached at the 6,6’ positions. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([2,2’-Bipyridine]-6,6’-diyl)bis(propan-2-ol) typically involves the reaction of 2,2’-bipyridine with appropriate reagents to introduce the propan-2-ol groups. One common method is the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in a solvent like 1-methyl-4-(propan-2-yl)benzene . This reaction yields 2,2’-bipyridine, which can then be further functionalized to introduce the propan-2-ol groups.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as using more efficient catalysts or reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,2’-([2,2’-Bipyridine]-6,6’-diyl)bis(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce new functional groups to the bipyridine core.
Scientific Research Applications
2,2’-([2,2’-Bipyridine]-6,6’-diyl)bis(propan-2-ol) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-([2,2’-Bipyridine]-6,6’-diyl)bis(propan-2-ol) exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal center can facilitate various chemical transformations, while in biological systems, the metal complex can interact with biomolecules to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without the propan-2-ol groups, widely used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
4,4’-Bipyridine: A structural isomer with the nitrogen atoms in different positions, leading to different coordination behavior.
Uniqueness
2,2’-([2,2’-Bipyridine]-6,6’-diyl)bis(propan-2-ol) is unique due to the presence of the propan-2-ol groups, which can participate in additional hydrogen bonding and other interactions, potentially leading to different properties and applications compared to its parent compound and other similar ligands .
Properties
IUPAC Name |
2-[6-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]pyridin-2-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(3,4)20/h5-10,19-20H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHGEHFDOPMYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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